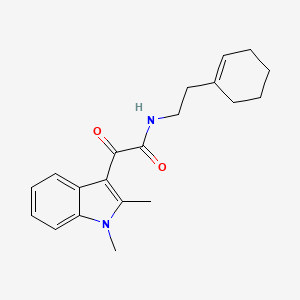

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound characterized by a glyoxylamide core linked to a 1,2-dimethylindole moiety and a cyclohexenylethyl substituent.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-14-18(16-10-6-7-11-17(16)22(14)2)19(23)20(24)21-13-12-15-8-4-3-5-9-15/h6-8,10-11H,3-5,9,12-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLUQFGZPPMFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of an indole moiety connected to a cyclohexene derivative through an ethyl linker. Its molecular formula is , with a molecular weight of approximately 300.4 g/mol. The compound's unique structural features contribute to its biological properties.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that regulate cell growth and differentiation.

- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Several studies have indicated that this compound exhibits anticancer activity:

- Cell Proliferation Inhibition : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities range from 10 to 30 µM, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 25 |

| HeLa (Cervical) | 20 |

Antimicrobial Activity

Research has also suggested potential antimicrobial properties:

- Bacterial Inhibition : The compound has shown effectiveness against several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 75 |

| S. aureus | 50 |

Case Studies and Research Findings

A notable study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various indole derivatives, including this compound. The results demonstrated significant antitumor activity correlated with structural modifications at the indole position .

Another research effort focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This study utilized flow cytometry to assess cell cycle changes and apoptosis markers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a common 2-oxoacetamide-indole scaffold with several derivatives, but its pharmacological and physicochemical profiles diverge due to distinct substituents:

*Estimated based on structural similarity.

- Cyclohexenylethyl vs. Cyclic/Alkyl Chains: The target’s cyclohexenylethyl group confers higher lipophilicity (LogP ~3.2) compared to the cyclopropyl (LogP 1.55) or dimethylaminoethyl (LogP 1.5) substituents in other analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Indole Substitutions : The 1,2-dimethylindole in the target compound likely improves metabolic stability over unmethylated analogs (e.g., ’s chloroindole derivative), which may be prone to oxidative degradation.

- Biological Activity : D-24851 (), though structurally distinct, demonstrates that bulky substituents (e.g., chlorobenzyl) can confer microtubule inhibition without neurotoxicity. The target’s cyclohexenylethyl group may similarly mitigate off-target effects.

Physicochemical and Pharmacokinetic Profiles

- Molecular Weight : The target compound (~340 Da) falls within the acceptable range for oral bioavailability, unlike larger analogs like ’s nitrophenyl derivative (497 Da), which may face absorption challenges.

- LogP : The target’s higher LogP compared to ’s psychoplastogen (LogP 1.5) suggests superior membrane permeability but a risk of off-target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.